molecular formula C15H24N2O4S B4871427 N-butyl-4-methoxy-3-(propylsulfamoyl)benzamide

N-butyl-4-methoxy-3-(propylsulfamoyl)benzamide

Cat. No.: B4871427
M. Wt: 328.4 g/mol
InChI Key: KTQJAMDPVGVACH-UHFFFAOYSA-N
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Description

N-butyl-4-methoxy-3-(propylsulfamoyl)benzamide is a synthetic organic compound belonging to the benzamide class. Benzamides are known for their diverse applications in pharmaceuticals, agriculture, and materials science. This particular compound is characterized by its unique structural features, including a butyl group, a methoxy group, and a propylsulfamoyl group attached to the benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-methoxy-3-(propylsulfamoyl)benzamide typically involves the condensation of 4-methoxybenzoic acid with N-butylamine and propylsulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is efficient and eco-friendly, providing high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. The reaction conditions are optimized to ensure high purity and yield, making the compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-methoxy-3-(propylsulfamoyl)benzamide undergoes several types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group in the benzamide core can be reduced to form amines.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various substituted benzamides, amines, and sulfonamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-butyl-4-methoxy-3-(propylsulfamoyl)benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives such as N-butylbenzamide, N,N-dibutylbenzamide, and N,N-diethylbenzenesulfonamide .

Uniqueness

N-butyl-4-methoxy-3-(propylsulfamoyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-butyl-4-methoxy-3-(propylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4S/c1-4-6-10-16-15(18)12-7-8-13(21-3)14(11-12)22(19,20)17-9-5-2/h7-8,11,17H,4-6,9-10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQJAMDPVGVACH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)NCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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